molecular formula C30H49N5O6 B164342 Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)- CAS No. 86701-10-2

Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-

Katalognummer: B164342
CAS-Nummer: 86701-10-2
Molekulargewicht: 575.7 g/mol
InChI-Schlüssel: HZIRBXILQRLFIK-OBGWFSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)- (hereafter referred to by its full systematic name) is a structurally complex molecule with dual functional domains:

  • Hydrophobic backbone: A 17-carbon unsaturated chain with hydroxyl and hydroxymethyl groups at positions 1 and 2, respectively.
  • Fluorescent moiety: A 7-nitrobenzofurazan (NBD) group linked via a hexanamide spacer.

This compound is classified as a fluorescent ceramide analog (NBD C6-ceramide), widely used in lipid trafficking studies due to its strong fluorescence emission (~530 nm) under UV light . Its exact mass is 575.331882, and it serves as a critical probe for visualizing sphingolipid metabolism in cellular membranes .

Eigenschaften

IUPAC Name

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIRBXILQRLFIK-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86701-10-2
Record name N-(7-(4-Nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086701102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Wirkmechanismus

Biologische Aktivität

Hexanamide, specifically the compound N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)- , is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Hydroxymethyl and Heptadecenyl Chains : The presence of these long-chain fatty acids suggests potential interactions with cellular membranes.
  • Nitrobenzofurazan Moiety : This functional group is known for its fluorescent properties, which can be leveraged in biological assays.

Antiproliferative Effects

Research indicates that hexanamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies utilizing the MTT assay have demonstrated that certain derivatives can inhibit the growth of human cancer cells while sparing non-cancerous fibroblasts. Such selectivity is crucial for therapeutic applications as it minimizes collateral damage to healthy tissues.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
Hexanamide Derivative AHeLa105
Hexanamide Derivative BMDA-MB-231154
Hexanamide Derivative CA278086

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50%.

The biological activity of hexanamide can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may interfere with enzymes involved in cancer cell metabolism, such as topoisomerases.
  • Induction of Apoptosis : Certain studies have suggested that hexanamide derivatives can trigger programmed cell death in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at specific phases, notably the S phase, thereby preventing further cell division.

Study on Anticancer Properties

A notable study published in 2024 focused on the synthesis and evaluation of hexanamide derivatives against a panel of human cancer cell lines. The results indicated that specific modifications to the hexanamide structure enhanced its antiproliferative effects significantly. The study highlighted:

  • Enhanced Activity : Modifications that increased hydrophobicity correlated with improved membrane permeability and subsequent biological activity.
  • Selectivity : The derivatives showed preferential toxicity towards cancer cells over normal fibroblasts, underscoring their potential as targeted therapies.

Safety and Toxicity

While hexanamide exhibits promising biological activities, safety assessments are critical. Preliminary studies suggest that certain derivatives may have low toxicity profiles; however, comprehensive toxicological evaluations are necessary before clinical applications.

Vergleich Mit ähnlichen Verbindungen

Hexanamide Derivatives with Varied Substituents

describes four hexanamide analogs (7a–7d) synthesized with distinct aromatic and heterocyclic substituents. Key differences include:

Compound Substituent Group Key Structural Features Spectral Data (¹H NMR/¹³C NMR) Application
7a Benzhydrylpiperazine Bulky aromatic groups enhance lipophilicity δ 7.2–7.4 (aromatic protons) Membrane receptor studies
7b Bis(4-fluorophenyl)methyl Fluorine atoms improve metabolic stability δ 6.8–7.1 (fluorinated aromatic protons) Anticancer drug candidates
7c Phenylpiperidine Rigid piperidine ring restricts conformational flexibility δ 1.2–1.5 (piperidine CH₂) Neurological targeting
Target Compound NBD group + unsaturated hydrocarbon chain Fluorescent NBD enables real-time tracking δ 2.8–3.1 (hexanamide CH₂) Lipid trafficking imaging

Key Insight : Unlike 7a–7d, the target compound lacks aromatic piperazine/phenyl groups but incorporates the NBD fluorophore, making it uniquely suited for fluorescence-based applications rather than therapeutic use .

Hydroxamic Acid Derivatives

highlights hydroxamic acids (e.g., compounds 6–10 ) with structural parallels in their amide linkages and hydroxyl groups. Comparative analysis:

Feature Hydroxamic Acids (6–10) Target Compound
Functional Group Hydroxamic acid (–CONHOH) Secondary amide (–CONHR)
Bioactivity Antioxidant (DPPH radical scavenging) Fluorescent labeling (non-reactive)
Synthetic Route Condensation of carboxylic acids with hydroxylamine Multi-step coupling (NBD + ceramide backbone)

Divergence : Hydroxamic acids prioritize redox activity, while the target compound is inert in reactive oxygen species (ROS) pathways, focusing instead on optical properties .

NBD-Labeled Probes

The NBD group (7-nitro-4-benzofurazanyl) is a hallmark of fluorescent dyes. Comparisons with other NBD-conjugated molecules:

Compound Backbone Structure Emission Wavelength Stability Reference
NBD C6-ceramide Ceramide analog 530 nm pH-sensitive
NBD-cholesterol Sterol backbone 525 nm Membrane-embedded stability
NBD-FA (fatty acid) Linear alkyl chain 540 nm Aqueous solubility issues

Critical Note: The target compound’s unsaturated heptadecenyl chain enhances membrane integration compared to saturated analogs, though its fluorescence is quenched in acidic environments (e.g., lysosomes) .

Research Findings and Limitations

  • Synthesis Challenges : The multi-step synthesis of the target compound (e.g., coupling NBD to ceramide) yields <50% purity without advanced chromatographic methods , whereas simpler hydroxamic acids () achieve >80% purity via one-pot reactions.
  • Functional Trade-offs : Unlike therapeutic hexanamides (7a–7d), the NBD group precludes pharmacological activity but enables unparalleled spatial resolution in imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 2
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.